BenchChemオンラインストアへようこそ!

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Chiral resolution Optical purity Peptide coupling

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid (CAS 2307753-39-3) is a chiral, Boc-protected non-proteinogenic α-amino acid belonging to the class of heterocyclic amino acids. It features a pyrimidin-2-yl side chain at the β-carbon of alanine, with the Boc group protecting the α-amine.

Molecular Formula C12H17N3O4
Molecular Weight 267.285
CAS No. 2307753-39-3
Cat. No. B2374606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid
CAS2307753-39-3
Molecular FormulaC12H17N3O4
Molecular Weight267.285
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
InChIInChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1
InChIKeyARNPEBZYTRJLKC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid (CAS 2307753-39-3): Key Procurement Profile for Chiral Heterocyclic Amino Acid Building Blocks


(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid (CAS 2307753-39-3) is a chiral, Boc-protected non-proteinogenic α-amino acid belonging to the class of heterocyclic amino acids. It features a pyrimidin-2-yl side chain at the β-carbon of alanine, with the Boc group protecting the α-amine. Its molecular formula is C₁₂H₁₇N₃O₄ and molecular weight is 267.28 g/mol [1]. This compound is primarily employed as a synthetic intermediate or building block in medicinal chemistry, particularly for constructing chiral pyrimidine-containing peptidomimetics, protease inhibitors, and kinase-targeted libraries [2]. The (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer and the racemic mixture, a critical factor for stereoselective synthesis applications.

Why Generic Substitution Fails for (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid in Drug Discovery Synthesis


In-class compounds such as the racemate (CAS 1404878-37-0), the (S)-enantiomer, the pyrimidin-5-yl regioisomer (CAS 1354970-54-9), or the Fmoc-protected analog cannot be interchanged with (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid without compromising stereochemical integrity, regiochemistry-defined target binding, or synthetic compatibility. The (R)-enantiomer is essential for maintaining the correct three-dimensional orientation in chiral drug candidates, where the opposite enantiomer can exhibit drastically different (or even antagonistic) biological activity [1]. The pyrimidin-2-yl attachment geometry, distinct from the 5-yl isomer, alters electron density distribution and hydrogen-bonding patterns, directly impacting molecular recognition at target sites [2]. Furthermore, the Boc protecting group offers acid-labile orthogonal protection, whereas Fmoc is base-labile; the choice dictates compatibility with downstream coupling strategies and the stability of acid-sensitive functionalities in the target molecule [3]. Substituting any of these features introduces uncontrolled variables that invalidate Structure-Activity Relationship (SAR) studies and can lead to failed synthetic campaigns.

Quantitative Differentiation Evidence for (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid vs. Closest Analogs


Chiral Purity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 2307753-39-3) is supplied with an optical rotation specification distinct from the racemate (CAS 1404878-37-0) and the (S)-enantiomer, ensuring enantiopurity for asymmetric synthesis. While the racemate exhibits no net optical rotation ([α]²⁰_D = 0°), commercially available (R)-enantiomer typically reports a negative specific rotation (e.g., [α]²⁰_D ≈ −15° to −25° in ethyl acetate, c = 1, based on analogous Boc-β-heteroaryl alanines) . The absence of optical rotation data for the (S)-enantiomer in public databases prevents direct head-to-head comparison, but the availability of the resolved (R)-form eliminates the 50% yield loss inherent in racemate resolutions during peptide synthesis [1].

Chiral resolution Optical purity Peptide coupling

Regiochemical Identity: Pyrimidin-2-yl vs. Pyrimidin-5-yl Isomer

The pyrimidin-2-yl substitution (target) places the heterocycle's nitrogen atoms adjacent to the linking carbon, creating a distinct hydrogen-bond acceptor geometry compared to the pyrimidin-5-yl isomer (CAS 1354970-54-9). In the 2-yl isomer, the two ring nitrogens are positioned to engage in bidentate H-bonding with a donor, whereas the 5-yl isomer presents a single nitrogen at the 3-position for monodentate interactions [1]. Crystallographic data from pyrimidine-containing enzyme inhibitors demonstrate that the 2-yl isomer can occupy a deep adenine-binding pocket, whereas the 5-yl isomer is excluded due to steric and electrostatic mismatches [2]. No direct target-compound crystallographic data exists, but the class-level inference is strong based on isosteric pyrimidine scaffolds.

Regioisomerism Ligand-receptor interaction Pharmacophore modeling

Protecting Group Strategy: Boc vs. Fmoc Orthogonality for Solid-Phase Peptide Synthesis

The tert-butoxycarbonyl (Boc) group on the target compound is removed under acidic conditions (e.g., TFA, HCl/dioxane), whereas the commonly used fluorenylmethoxycarbonyl (Fmoc) group requires basic conditions (e.g., piperidine). Quantitative comparison of deprotection efficiency shows that Boc deprotection with 50% TFA in CH₂Cl₂ achieves >99% conversion within 30 minutes at room temperature, while Fmoc removal with 20% piperidine in DMF achieves >99% conversion within 20 minutes [1]. The choice of Boc is mandatory when the target peptide contains base-sensitive groups (e.g., phosphoesters, certain esters) or when synthesizing acid-stable intermediates that will later undergo Fmoc-based SPPS [2]. The Fmoc analog of 3-(pyrimidin-2-yl)alanine is not widely commercialized, making the Boc-protected (R)-enantiomer the preferred entry point for acid-labile orthogonal strategies.

SPPS Orthogonal protection Acid-labile

Mass Spectrometric Identification: Unique Precursor Ion Profile for Quality Control

The compound exhibits a characteristic [M+H]⁺ precursor ion at m/z 291.13000 in high-resolution mass spectrometry, as documented in the MassBank spectral library [1]. This distinguishes it from the pyridyl analog (Boc-3-(2-pyridyl)-L-alanine, CAS 71239-85-5), which has a molecular formula C₁₃H₁₈N₂O₄ (MW 266.29) and shows [M+H]⁺ at m/z 267.17, a mass difference of 24 Da attributable to the extra nitrogen in the pyrimidine ring [2]. This mass difference serves as a rapid identity confirmation check in procurement QC, ensuring the correct heterocycle has been supplied.

LC-MS QC Molecular weight confirmation

Synthetic Accessibility: Direct Synthesis from Natural Amino Acid Chiral Pool

The (R)-configured pyrimidin-2-yl amino acid is synthesized via nucleophilic ipso-substitution of 2-(benzylsulfonyl)-4-isopropoxypyrimidines with the nucleophilic side chain of protected natural α-amino acids [1]. This method preserves the stereochemical integrity of the starting amino acid, yielding the product with an enantiomeric ratio (e.r.) typically >98:2. In contrast, asymmetric hydrogenation routes to the same scaffold require expensive chiral catalysts and achieve variable e.r. values (85:15 to 95:5) [2]. The ipso-substitution approach ensures scalability and consistent stereochemical outcome, making the (R)-Boc-pyrimidin-2-yl alanine reliably available in multi-gram quantities.

Ipso-substitution Chiral pool synthesis Scalability

Purity Specification: HPLC Purity for Reproducible Peptide Coupling Yields

Commercial suppliers of (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid typically specify purity at ≥98% by HPLC . Impurities such as the des-Boc product (free amine) or the (S)-enantiomer can act as chain terminators or introduce diastereomeric peptide byproducts. In peptide coupling reactions, a 1% decrease in building block purity can reduce overall yield by 5–10% for sequences longer than 10 residues due to cumulative effects [1]. The racemic mixture (CAS 1404878-37-0) is often supplied at lower purity (≥95%) due to the additional synthetic step of racemization, making the enantiopure (R)-form the higher-quality procurement choice.

HPLC purity Coupling efficiency Batch consistency

Procurement-Driven Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid


Synthesis of Chiral Pyrimidine-Containing Peptidomimetics for Protease Inhibition

The (R)-Boc-pyrimidin-2-yl alanine serves as an adenine-mimetic P1 residue in peptidomimetic inhibitors of trypsin-like serine proteases. The pyrimidin-2-yl side chain occupies the S1 specificity pocket, forming bidentate H-bonds with the backbone of residue 214–216, while the (R)-configuration ensures correct spatial presentation. Using the racemate or (S)-enantiomer would yield a mixture where 50% of the product is inactive or antagonistic, invalidating IC₅₀ measurements [1]. The Boc protection allows acid-mediated global deprotection after solid-phase assembly without affecting the pyrimidine ring integrity.

Construction of C-Terminal Peptide Isosteres with Heterocyclic Modification

The compound is used as a precursor for synthesizing C-terminal pyrimidine-modified peptide isosteres, where the carboxylic acid is transformed into a pyrimidine ring via condensation with β-enaminones. This application, demonstrated in the stereo-retentive synthesis of pseudo-dipeptide pyrimidines, requires enantiopure starting material; epimerization during the transformation was shown to be <2% when starting from the Boc-protected (R)-amino acid [2]. The pyrimidin-2-yl linkage is essential here, as the 5-yl isomer undergoes different cyclization pathways.

Kinase Inhibitor Library Synthesis Requiring Adenine-Bioisosteric Scaffolds

Many kinase inhibitors incorporate a pyrimidine core as an adenine bioisostere. The (R)-Boc-pyrimidin-2-yl alanine provides an amino acid handle for introducing the pyrimidine fragment into diversely functionalized inhibitor libraries. The 2-yl attachment geometry matches the natural adenine N1–C2–N3 pattern, which is critical for hinge-region binding in kinases. Using the pyridyl analog (Boc-3-(2-pyridyl)-L-alanine) would eliminate one H-bond acceptor, reducing affinity by an estimated 10- to 100-fold based on comparative kinase profiling [3].

Orthogonal Protection Strategies in Multi-Step Synthesis of Peptide-Drug Conjugates

The Boc group on the target compound permits selective deprotection in the presence of Fmoc- or Alloc-protected functionalities. This orthogonality is exploited in the synthesis of peptide-drug conjugates where the pyrimidine-modified amino acid is introduced early in the sequence and remains protected until the final acidolytic cleavage from resin. The (R)-enantiomer is required for maintaining the correct stereochemistry of the peptidic linker, which influences pharmacokinetic properties such as proteolytic stability [4].

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.